MSB1 is primarily sourced from Saccharomyces cerevisiae, a model organism widely used in molecular and cellular biology. This yeast is favored for its well-characterized genetics and ease of manipulation, making it an ideal subject for studying fundamental biological processes, including protein synthesis and cellular stress responses.
MSB1 belongs to a class of proteins that are involved in translation regulation and stress response mechanisms. It is classified under the category of translation factors, which are essential for the proper synthesis of proteins within cells. Specifically, MSB1 interacts with ribosomes and other translation machinery components to facilitate efficient protein synthesis under varying physiological conditions.
The synthesis of MSB1 can be analyzed using several methods, primarily focusing on genetic manipulation techniques such as cloning and expression systems. The most common approach involves:
The expression of MSB1 can be optimized by manipulating various parameters including temperature, nutrient availability, and induction timing. Techniques such as mass spectrometry can be employed for quantitative analysis to confirm successful incorporation and expression of the protein.
Preliminary structural data suggest that MSB1 may adopt a conformation that allows it to interact with other proteins involved in translation regulation. Further studies are necessary to determine its exact structural features and how they relate to its function.
MSB1 is involved in several biochemical reactions associated with protein synthesis. It participates in:
These reactions can be studied using techniques such as pulse-chase experiments or ribosome profiling to track the incorporation of labeled amino acids into newly synthesized proteins over time.
The mechanism by which MSB1 operates involves its binding to ribosomes during translation initiation and elongation phases. It helps stabilize the ribosomal complex and ensures that translation proceeds efficiently, especially under stress conditions where protein synthesis may be compromised.
MSB1 is a soluble protein under physiological conditions, typically characterized by its stability in aqueous environments. Its solubility is crucial for its function within the cytoplasm where translation occurs.
Chemically, MSB1 contains various amino acid residues that contribute to its interaction with ribosomal RNA and other proteins. The presence of charged residues may facilitate electrostatic interactions crucial for binding during translation.
Studies employing circular dichroism spectroscopy have provided insights into the secondary structure content of MSB1, suggesting a predominance of alpha-helices which are common in proteins involved in molecular interactions.
MSB1 has several applications in scientific research:
The MSB1 protein (Multicopy Suppressor of BUD-emergence defect 1) derives its name from its initial functional characterization in Saccharomyces cerevisiae, where it was identified as a high-copy suppressor of temperature-sensitive mutations in the CDC24 and CDC42 genes—core regulators of cell polarity establishment [1]. Its systematic designation, YOR188W, reflects its genomic position on the yeast chromosome XV (open reading frame 188 on the right arm) according to Saccharomyces Genome Database (SGD) conventions [1]. This nomenclature adheres to international protein naming guidelines, which stipulate that eukaryotic proteins should incorporate the gene symbol (GS) within the name format "protein
The discovery of MSB1 emerged from late 1990s genetic screens aimed at understanding budding yeast cytokinesis. Researchers observed that overexpression of MSB1 rescued growth defects in cdc24 and cdc42 mutants, implicating it in the Pkc1p-Mitogen Activated Protein Kinase (MAPK) pathway governing cell wall integrity and cytoskeletal reorganization [1]. Early biochemical studies revealed MSB1's physical interactions with Bem4p (a Cdc42p activator), positioning it within the polarization regulatory network. By 1999, its status as a verified open reading frame (ORF) was established, though its precise molecular function remained enigmatic [1].
Table 1: MSB1 Protein Nomenclature Across Model Organisms
Organism | Systematic Name | Common Symbol | Ortholog Designation |
---|---|---|---|
Saccharomyces cerevisiae | YOR188W | MSB1 | N/A |
Homo sapiens | C1orf112 | C1orf112 | HsMSB1 |
Mus musculus | 4933427D23Rik | 4933427D23Rik | MmMSB1 |
Drosophila melanogaster | CG42322 | CG42322 | DmMSB1 |
Orthologous proteins across eukaryotes retain high sequence similarity in functional domains but exhibit divergent naming conventions. Human and mouse orthologs follow vertebrate gene symbol capitalization rules (all uppercase for human: C1orf112; mixed case for mouse: 4933427D23Rik), while Drosophila uses the "CG" numbering system [2] [5] [10]. This inconsistency highlights challenges in cross-species genomic comparisons.
MSB1 exhibits remarkable evolutionary conservation from yeast to mammals, indicative of its fundamental cellular role. Sequence alignment reveals that the central region (residues 300–600 in yeast MSB1) harbors the highest conservation, featuring tandem repeats predicted to mediate protein-protein interactions [1] [3]. This conservation persists despite the ancient whole-genome duplication (WGD) event in Saccharomyces cerevisiae approximately 100 million years ago, which generated numerous paralogous pairs. Notably, MSB1 lacks a retained paralog, suggesting its function is non-redundant and constrained by purifying selection [3].
Quantitative analysis using the CoSMoS.c. algorithm (Conserved Sequence Motifs in Saccharomyces cerevisiae)—which calculates conservation scores across 1012 wild and domesticated yeast strains—demonstrates that MSB1 functional domains display Shannon Entropy scores <0.2 (where 0 indicates complete conservation). This implies strong selective pressure against amino acid substitutions in these regions [3] [8]. Evolutionary rate comparisons (dN/dS) further indicate that MSB1 evolves slower than 85% of yeast proteins, with its catalytic surface residues exhibiting the strongest constraint [8].
Paradoxically, post-translational modification (PTM) sites within MSB1 show unexpected divergence compared to its overall sequence conservation. A 2023 proteomic study identified over 3,500 instances where only one of two yeast paralogs retained PTMs despite identical residue presence. MSB1 phosphorylation sites (e.g., S45, Y52) cluster in variable loops, allowing regulatory plasticity while preserving core function [3]. This mirrors the "conservation-percolation relationship" observed in enzymes, where active sites induce strong conservation gradients in surrounding residues—a pattern also detected around MSB1’s Cdc42-binding interface [8].
Table 2: Evolutionary Metrics for MSB1 and Key Paralogs
Protein | Paralog | % AA Identity | dN/dS Ratio | Conservation Gradient¹ | Key Conserved Motif |
---|---|---|---|---|---|
MSB1 (YOR188W) | None | N/A | 0.08 | -0.32 | RxxKxR (Cdc42 binding) |
Pkc1 | - | 0.12 | -0.28 | LRR domain | |
Cdc42 | - | 0.06 | -0.41 | GTPase domain | |
Bem4 | Bem3 | 32% | 0.21 | -0.18 | PH domain |
¹Pearson correlation between residue conservation and distance from functional site (more negative = stronger gradient) [8]
The MSB1 gene resides on chromosome XV of S. cerevisiae (coordinates 260,934–263,747), embedded in a genomic region enriched for genes involved in stress response (YOR187W, thioredoxin) and ubiquitin-dependent proteolysis (YOR189W, ubiquitin ligase) [1]. Its transcriptional regulation involves combinatorial control by multiple transcription factors (TFs). Chromatin immunoprecipitation data identifies binding sites for Ste12 (filamentation response), Tec1 (pseudohyphal growth), and Swi4 (cell cycle progression) within the MSB1 promoter [1]. This positions MSB1 as a nexus integrating environmental cues with cytoskeletal dynamics.
Transcriptional profiling reveals DNA replication stress as a potent inducer of MSB1 expression, triggering a 3.5-fold upregulation within 30 minutes. This response depends on the Mec1/Rad53 DNA damage checkpoint pathway [1]. Concurrently, MSB1 protein undergoes nucleocytoplasmic redistribution—dissociating from the bud neck and accumulating in cytoplasmic puncta—suggesting post-translational regulation complements transcriptional control [1]. The 5' untranslated region (UTR) of MSB1 contains three stress-response elements (STREs; consensus AGGGG) recognized by Msn2/4 TFs, explaining its induction under osmotic and oxidative stress [1].
Epigenetic modulation of MSB1 remains unexplored in yeast. However, parallels exist in mammalian systems where methyl-CpG binding proteins (e.g., MBD1) repress genes involved in polarization. While S. cerevisiae lacks DNA methylation, its ortholog C1orf112 in humans features a promoter CpG island hypermethylated in certain cancers, hinting at conserved regulatory logic [7] [9]. Structural modeling indicates that human C1orf112 contains a putent coiled-coil domain (residues 120–180) with 45% similarity to yeast MSB1, potentially retaining interaction surfaces for Rho GTPases [8].
Table 3: Regulatory Elements in the MSB1 Genomic Locus
Regulatory Element | Sequence (5'→3') | Position Relative to ATG | Transcription Factor | Function |
---|---|---|---|---|
STRE1 | AGGGG | -215 bp | Msn2/4 | Osmotic stress response |
Ste12 BS | TGAAACA | -178 bp | Ste12 | Filamentous growth |
Tec1 BS | CCTTGAA | -92 bp | Tec1 | Biofilm formation |
Swi4 BS | CGCAAA | -302 bp | Swi4 | G1/S transition |
TATA Box | TATATAA | -78 bp | TBP | Basal transcription |
Compound Names Referenced: MSB1 protein, YOR188W, C1orf112, 4933427D23Rik, CG42322, CDC24, CDC42, Bem4p, Ste12, Tec1, Swi4, Mec1, Rad53, Msn2, Msn4, MBD1
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